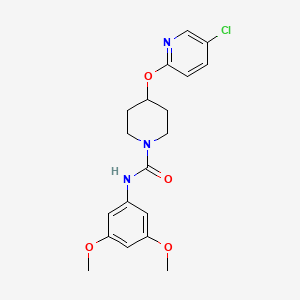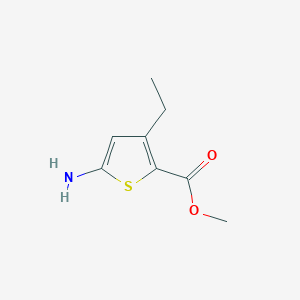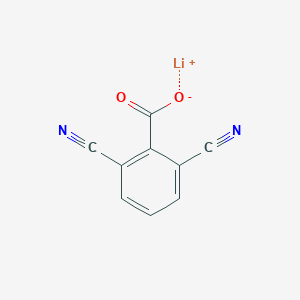
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological properties. In
Applications De Recherche Scientifique
Synthesis and Derivative Compounds
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide has been explored in the field of organic chemistry for the synthesis of novel compounds. For instance, it has been used in the synthesis of various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds demonstrate potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
The molecule has been a subject of study in molecular interaction research, particularly in its analog forms. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an analog of the compound, has been analyzed for its interaction with the CB1 cannabinoid receptor. Such studies aid in understanding the molecular structure and activity relationship of these compounds (Shim et al., 2002).
Novel Synthesis Methods
Researchers have explored novel synthesis methods using derivatives of this compound. For instance, the synthesis of novel 5,7-diarylsulfonamides and pyridines, which are derivatives of this molecule, have been investigated. These studies contribute to the advancement in synthetic methodologies in organic chemistry (Vijayakumar et al., 2014).
Biological Evaluation
The derivatives of this compound have been synthesized and evaluated for their potential biological activities, such as antidepressant and nootropic effects. This is significant in the pharmaceutical field, where new compounds are continuously being explored for their therapeutic potential (Thomas et al., 2016).
Allosteric Modulation Studies
The compound and its derivatives have been studied for their role as allosteric modulators, particularly in relation to cannabinoid receptors. This research is crucial in understanding the complex dynamics of receptor modulation and potential therapeutic applications (Khurana et al., 2014).
Antimicrobial and Antitumor Applications
Further research includes the synthesis and evaluation of derivatives for antimicrobial and antitumor activities. This aspect of the research highlights the compound's potential in developing new treatments for various diseases (Abdel-rahman et al., 2002).
Propriétés
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-16-9-14(10-17(11-16)26-2)22-19(24)23-7-5-15(6-8-23)27-18-4-3-13(20)12-21-18/h3-4,9-12,15H,5-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDCQRDIXBVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone](/img/structure/B2583956.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)





